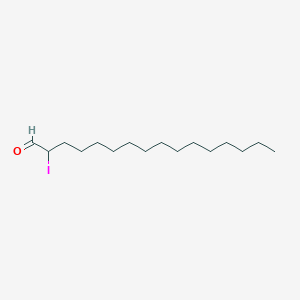![molecular formula C21H22N10O4 B140315 2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one CAS No. 142038-31-1](/img/structure/B140315.png)
2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Übersicht
Beschreibung
“2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is a potent mutagen, also known as MeIQx . It has been found in cooked meat and fish at concentrations of up to 12 ng/g . The levels of MeIQx were lower than those of PhIP and higher than those of IQ and MeIQ .
Synthesis Analysis
MeIQx and its 3,7-dimethyl derivative were synthesized from 6-amino-3-methylquinoxa1ine and 6-amino-2-methylquinoxaline . These compounds showed strong mutagenic activity towards Salmonella typhimurium TA98 in the presence of S9 Mix .Molecular Structure Analysis
The molecular structure of MeIQx was characterized by UV spectra and electrospray mass spectrometry .Chemical Reactions Analysis
MeIQx can be metabolized by human microsomes to a species that damages bacterial DNA .Wissenschaftliche Forschungsanwendungen
Prevention of Carcinogenesis
This compound has been studied for its role in the prevention of carcinogenesis. It has been found to inhibit the mutagenesis and hepatocarcinogenesis induced by 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in rats .
Covalent Binding to Proteins
The compound has been found to bind covalently to albumin and hemoglobin after oral administration. This binding is dose-dependent and occurs at a higher rate in humans compared to F344 rats .
DNA Damage and Mutation
The compound has been found to induce DNA damage, gene mutation, and sister chromatid exchange in various cells, including human cells, rodent cells, insects, and bacteria .
Alteration of Autophagosome Maturation
The compound has been found to alter autophagosome maturation by inhibiting the acidification of lysosomes. It also alters cellular lipid profiles, with many phospholipids and sphingolipids being significantly upregulated after exposure .
Formation of DNA Adducts
The compound has been found to form adducts with DNA, specifically at the C-8 position of guanine. This has been observed both in vitro and in vivo .
Wirkmechanismus
Target of Action
It is known to interact with cellular components, leading to changes in cellular processes .
Mode of Action
The compound is known to alter autophagosome maturation, a crucial cellular process involved in the degradation and recycling of cellular components . It inhibits the acidification of lysosomes, which is a critical step in autophagosome maturation .
Biochemical Pathways
The compound affects the lipid metabolism pathway within cells. Exposure to the compound leads to a significant upregulation of many phospholipids and sphingolipids . These lipids are essential components of cellular membranes and play crucial roles in various cellular functions, including signal transduction and cell recognition .
Pharmacokinetics
It is known that the compound is primarily produced during high-temperature meat or fish cooking, suggesting that it can be absorbed through the diet .
Result of Action
The compound’s action results in a decrease in the expression of pluripotency-associated proteins in mouse embryonic stem cells (ESCs) . This suggests that the compound may have an impact on cellular differentiation and development processes.
Action Environment
Environmental factors, such as the temperature of food cooking, can influence the production and therefore the exposure to this compound . High-temperature cooking of meat or fish is known to produce this compound . Therefore, dietary habits and cooking methods can significantly influence the action, efficacy, and stability of this compound .
Safety and Hazards
MeIQx is possibly carcinogenic to humans (Group 2B) . It was tested for carcinogenicity by oral administration in the diet in one experiment in mice and in one experiment in rats . In mice, it produced hepatocellular carcinomas in animals of each sex, lymphomas and leukemias in males, and lung tumors in females . In rats, it produced hepatocellular carcinomas in males, squamous-cell carcinomas of the Zymbal gland in animals of each sex, squamous-cell carcinomas of the skin in males, and squamous-cell carcinomas of the clitoral gland in females .
Eigenschaften
IUPAC Name |
2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N10O4/c1-8-6-23-9-3-4-10-15(14(9)24-8)25-20(30(10)2)29-21-26-16-17(27-19(22)28-18(16)34)31(21)13-5-11(33)12(7-32)35-13/h3-4,6,11-13,32-33H,5,7H2,1-2H3,(H,25,26,29)(H3,22,27,28,34)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNHUXHBJPMSBV-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931315 | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-[(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
CAS RN |
142038-31-1 | |
| Record name | Guanosine, 2'-deoxy-8-((3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-8-[(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



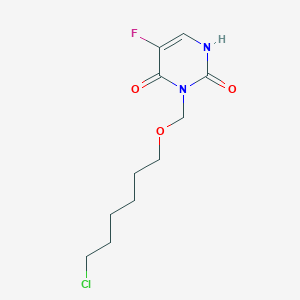

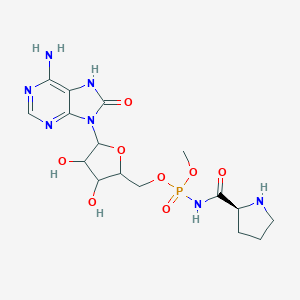



![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)
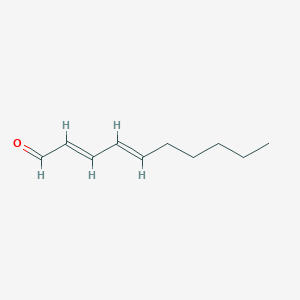
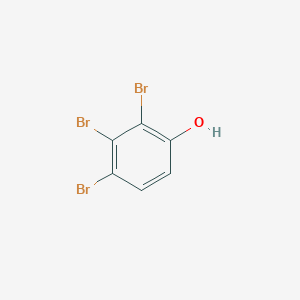


![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)

